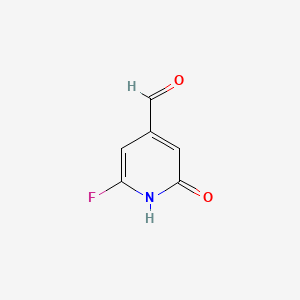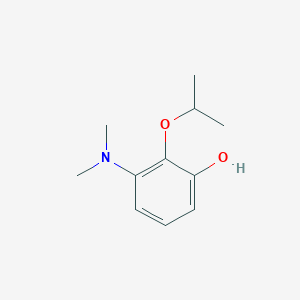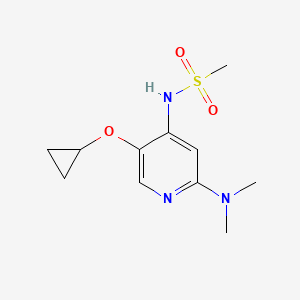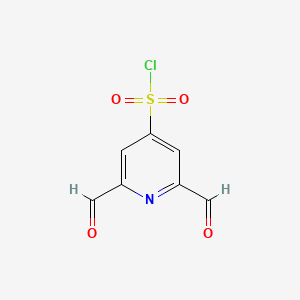
2,6-Diformylpyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diformylpyridine-4-sulfonyl chloride is an organic compound featuring a pyridine ring substituted with two formyl groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diformylpyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with 2,6-dimethylpyridine, which undergoes oxidation to form 2,6-diformylpyridine . The sulfonyl chloride group can be introduced through sulfonation reactions using chlorosulfonic acid or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diformylpyridine-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines, alcohols, or thiols in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 2,6-Pyridinedicarboxylic acid.
Reduction: 2,6-Bis(hydroxymethyl)pyridine.
Substitution: Various sulfonamide, sulfonate ester, or sulfonothioate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Diformylpyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Potential use in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2,6-Diformylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The formyl groups can participate in condensation reactions, forming Schiff bases with amines. The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the formyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diformylpyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2,6-Diacetylpyridine: Contains acetyl groups instead of formyl groups, leading to different reactivity and applications.
Isophthalaldehyde: A benzene derivative with formyl groups at the 1 and 3 positions, used in different synthetic applications.
Uniqueness
2,6-Diformylpyridine-4-sulfonyl chloride is unique due to the presence of both formyl and sulfonyl chloride groups on the same pyridine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and material science .
Propriétés
Formule moléculaire |
C7H4ClNO4S |
|---|---|
Poids moléculaire |
233.63 g/mol |
Nom IUPAC |
2,6-diformylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO4S/c8-14(12,13)7-1-5(3-10)9-6(2-7)4-11/h1-4H |
Clé InChI |
JKDVMMXXUPHVOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C=O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


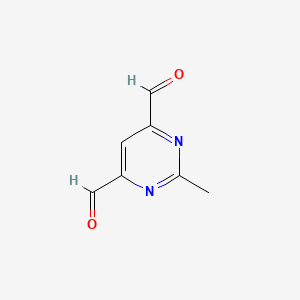
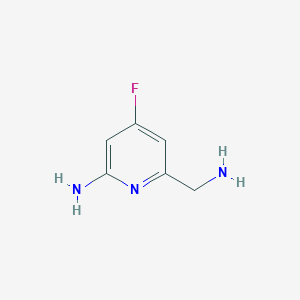



![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)


